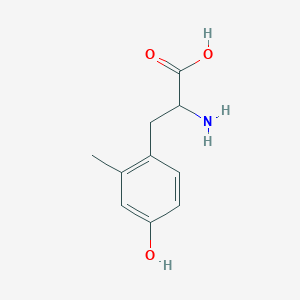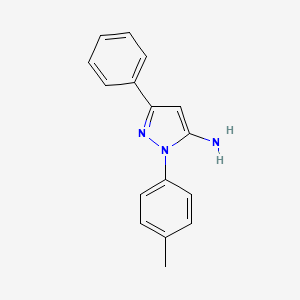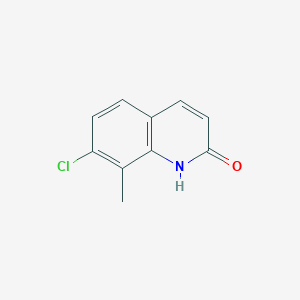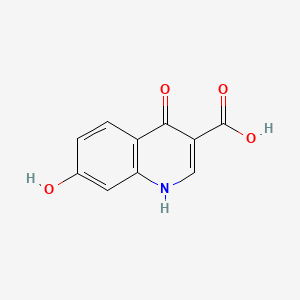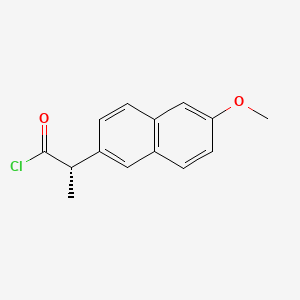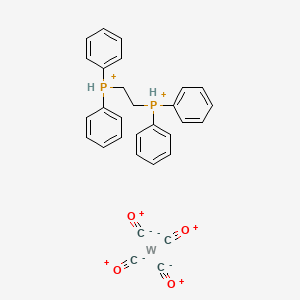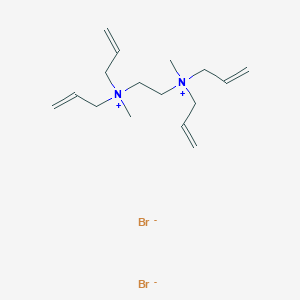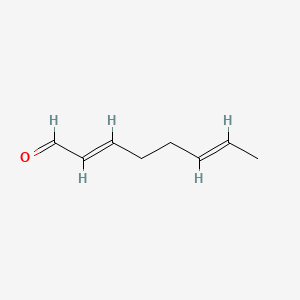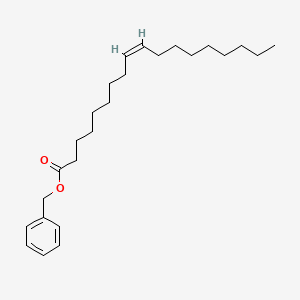
Benzyl oleate
Overview
Description
Benzyl Oleate is a chemical compound with the formula C25H40O2 . It is a colorless to pale yellow oily liquid . It is soluble in ethanol, ether, and chloroform, but insoluble in water .
Synthesis Analysis
Benzyl Oleate is typically synthesized through the reaction of oleic acid and benzyl alcohol under the influence of an acid catalyst . More detailed synthesis methods can be found in specific literature or patent documents .
Molecular Structure Analysis
The molecular structure of Benzyl Oleate consists of 67 bonds in total, including 27 non-H bonds, 8 multiple bonds, 18 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .
Physical And Chemical Properties Analysis
Benzyl Oleate has a molecular weight of 372.58 g/mol . It has a density of 0.9302 g/cm³ and a boiling point of approximately 462.01°C . The refractive index is estimated to be 1.4875 .
Scientific Research Applications
Renewable Monomer Feedstocks via Olefin Metathesis Benzyl oleate's derivative, methyl oleate, has been explored for its potential in producing renewable commercial raw materials through olefin metathesis. This process, catalyzed by specific ruthenium-based complexes, results in the selective formation of valuable compounds like 1-decene and methyl 9-decenoate. Such research illustrates the potential of benzyl oleate derivatives in sustainable industrial chemistry (Burdett et al., 2004).
Photocatalyzed Benzylation of Electrophilic Olefins Benzyl oleate has been utilized in photocatalyzed benzylation reactions. Arylacetic acids, serving as sources of benzyl radicals, react with electrophilic olefins under photocatalytic conditions. This process is notable for its compatibility with a variety of functional groups, demonstrating benzyl oleate's versatility in synthetic organic chemistry (Capaldo et al., 2016).
Polymerizable Esters of Oleic Acid with Unsaturated Alcohols Research into unsaturated compounds suitable as monomers in polymerization has included studies on long-chain compounds derivable from fats and oils, such as benzyl oleate. These studies focus on the preparation and utilization of these compounds for creating novel polymers, highlighting benzyl oleate's role in polymer chemistry (Swern et al., 1947).
Flotation of Rutile In mineral processing, particularly for the flotation of rutile, benzyl oleate has been considered as a component in composite collectors. Its role in enhancing the effectiveness of specific phosphonic acid collectors in the flotation process underlines its potential in mineral extraction technologies (Liu & Peng, 1999).
Antimicrobial Agent in Seeds of Moringa Compounds derived from benzyl oleate have been identified as active antimicrobial agents in seeds of Moringa species. These findings are significant in the context of natural product chemistry and pharmacology, indicating the potential medicinal applications of benzyl oleate derivatives (Eilert et al., 1981).
Nuclear Magnetic Resonance Studies of Microemulsions In the study of microemulsions, nuclear magnetic resonance (NMR) and infrared spectroscopy have been employed to investigate the behavior of benzyl oleate in complex systems. These studies provide insight into the physicochemical properties of benzyl oleate in various phases and interfaces, relevant to material science and chemical engineering (Hansen, 1974).
- is particularly relevant in agricultural settings, where benzyl oleate-based emulsifiers can enhance the stability and efficacy of agrochemical formulations (Jia, 2013).
Substrate for Reductive Dehalogenation in Bioremediation Benzyl oleate derivatives, such as oleate, have been studied as substrates for dehalogenation processes in bioremediation. These compounds can support the dehalogenation of pollutants like cis-1,2-dichloroethene, indicating their potential role in environmental cleanup efforts (Yang & McCarty, 2000).
Polycondensates from Unsaturated Fatty Acid Esters Benzyl oleate has been instrumental in the synthesis of linear monomers and polycondensates, derived from its unsaturated fatty acid esters. This research has implications for the development of new materials, especially in the context of sustainable polymer science (Stempfle et al., 2011).
Olefin Cross-Metathesis in Renewable Polyesters and Polyamides The utility of benzyl oleate derivatives in olefin cross-metathesis has been explored for the production of renewable polyesters and polyamides. This approach holds promise for bio-sourced monomer preparation, contributing to the development of eco-friendly polymers (Winkler & Meier, 2014).
Future Directions
Recent research has explored the use of Benzyl Oleate in the oil industry, specifically as a pour point depressant (PPD) to improve the flow of waxy crude oil . This involves the creation of comb-type copolymers through the free radical polymerization of maleic anhydride with Benzyl Oleate . This represents a promising future direction for the application of Benzyl Oleate.
properties
IUPAC Name |
benzyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFITOCWTCRCSL-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317700 | |
| Record name | Benzyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl oleate | |
CAS RN |
55130-16-0 | |
| Record name | Benzyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55130-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055130160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI7N6S2977 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



